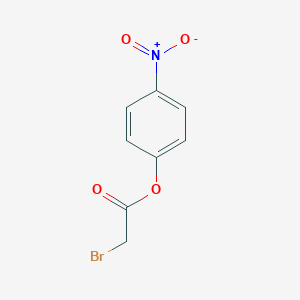

4-Nitrophenyl bromoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341921. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNXGOPARVAZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172747 | |

| Record name | 4-Nitrophenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19199-82-7 | |

| Record name | Acetic acid, 2-bromo-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19199-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19199-82-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-bromo-, 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-nitrophenyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WE7149NTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Nitrophenyl bromoacetate: Properties, Reactivity, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Bifunctional Reagent in Modern Synthesis

4-Nitrophenyl bromoacetate (CAS No: 19199-82-7) is a bifunctional organic compound that serves as a valuable reagent in chemical synthesis, particularly within the realms of medicinal chemistry and drug discovery.[1][2] Its utility stems from a molecular architecture that incorporates two distinct reactive centers: a highly reactive α-bromoacetyl moiety and a p-nitrophenyl ester. This unique combination allows for its use as a versatile alkylating agent and a precursor for introducing specific chemical motifs into target molecules.[3][4] This guide provides an in-depth examination of its core physicochemical properties, reactivity profile, and practical applications, grounded in established experimental insights.

Molecular Structure and Core Physicochemical Properties

The structure of this compound is fundamental to its reactivity. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the ester's carbonyl carbon and makes the p-nitrophenoxide a good leaving group. Simultaneously, the bromine atom provides a reactive site for nucleophilic substitution.

Caption: 2D Chemical Structure of this compound.

A summary of its key physicochemical properties is presented below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 19199-82-7 | [1][5][6] |

| Molecular Formula | C₈H₆BrNO₄ | [1][5][7] |

| Molecular Weight | 260.04 g/mol | [1][6] |

| Appearance | Off-white to yellow crystalline solid/powder | [8] |

| Melting Point | 83-85 °C | [3][9][10] |

| Boiling Point | 362.3 °C at 760 mmHg (estimate) | [3] |

| Solubility | Hydrolyzes in water. Soluble in various organic solvents. | [3][9][11] |

| Stability | Stable under normal storage conditions. Moisture sensitive. | [5][8] |

| Storage Temperature | 0-6 °C, Keep refrigerated in a dry, well-ventilated place. | [3][8][9] |

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound is a direct consequence of its dual reactivity.

-

Electrophilic Alkylation Site: The primary C-Br bond is highly susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This Sₙ2 reaction is efficient due to the electron-withdrawing effect of the adjacent ester carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. This makes the compound an excellent reagent for introducing a carboxymethyl equivalent onto a nucleophilic atom.

-

Activated Ester for Acylation: The p-nitrophenyl group is an excellent leaving group.[4] This property activates the ester carbonyl for nucleophilic acyl substitution. While the bromoacetate moiety is typically more reactive towards nucleophiles, under specific conditions (e.g., with stronger, more sterically hindered nucleophiles or after the initial alkylation has occurred), the ester can undergo cleavage.

This dual functionality allows for sequential reactions or its use as a linker in bioconjugation and materials science, where one part of the molecule can be anchored via alkylation and the other via ester chemistry.

Synthesis and Purification: A Standard Laboratory Protocol

This compound is typically synthesized via the esterification of 4-nitrophenol with bromoacetyl bromide.[3] The protocol below outlines a standard, reliable method.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Rationale: This procedure utilizes the high reactivity of an acid bromide (bromoacetyl bromide) with a phenol (4-nitrophenol). An aprotic solvent is chosen to prevent hydrolysis of the acid bromide. A weak, non-nucleophilic base is often included to scavenge the HBr byproduct, driving the reaction to completion.

-

Materials & Reagents:

-

4-Nitrophenol

-

Bromoacetyl bromide

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for recrystallization

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base (Optional but Recommended): If using a base, add triethylamine (1.1 eq) dropwise to the cooled solution.

-

Addition of Acylating Agent: Add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid bromide and HBr), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the product as a crystalline solid.

-

Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is crucial. Below are the expected spectroscopic signatures.

-

¹H NMR: Expect characteristic signals for the aromatic protons of the p-substituted ring (two doublets, typically between 7.5-8.5 ppm) and a singlet for the methylene protons (-CH₂-Br) adjacent to the bromine and carbonyl group (typically around 4.0-4.5 ppm).[12]

-

¹³C NMR: Key signals include the carbonyl carbon of the ester (around 165-170 ppm), the methylene carbon (-CH₂-Br) (around 25-30 ppm), and four distinct signals for the aromatic carbons.[6]

-

Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the ester at approximately 1750-1770 cm⁻¹. Also prominent will be the C-O ester stretches and the characteristic asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[13][14]

Safety, Handling, and Storage

Due to its reactivity, proper handling of this compound is imperative.

-

Hazards: The compound is a known irritant. It causes skin irritation and serious eye damage.[5][8] It may also cause respiratory irritation upon inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Storage and Stability: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][8] For long-term stability, it should be kept refrigerated (0-6 °C).[3][9]

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water, as these can lead to decomposition.[5][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.[5][8]

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its value lies in its predictable dual reactivity, allowing for targeted alkylation and ester-based modifications. For researchers in drug development, it serves as a key building block for constructing complex molecular architectures and for bioconjugation applications. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory, enabling the advancement of novel therapeutic agents and chemical probes.

References

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitrophenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. Retrieved from [Link]

- Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6BrNO4). Retrieved from [Link]

-

Furuta, T., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Omega, 1(2), 249-257. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-NITROPHENYL 2-BROMOACETATE. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, 2-bromo-, 4-nitrophenyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. Retrieved from [Link]

-

Bakherad, M., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

MP Biomedicals. (n.d.). p-Nitrophenyl acetate. Retrieved from [Link]

-

NIST. (n.d.). p-Nitrophenyl bromoacetate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 19199-82-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 19199-82-7 [m.chemicalbook.com]

- 11. This compound | 19199-82-7 [chemicalbook.com]

- 12. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID(6127-11-3) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(19199-82-7)FT-IR [chemicalbook.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to 4-Nitrophenyl bromoacetate (CAS: 19199-82-7): A Versatile Tool for Probing Enzyme Function and Drug Discovery

This guide provides a comprehensive technical overview of 4-Nitrophenyl bromoacetate (4-NPBA), a valuable reagent for researchers, scientists, and drug development professionals. With full editorial control, this document delves into the core chemical properties, synthesis, and applications of 4-NPBA, emphasizing its utility as an active-site directed probe for studying enzyme mechanisms and as a potential tool in the early stages of drug discovery.

Introduction: The Chemical Biology of an Electrophilic Probe

This compound (4-NPBA) is a bifunctional chemical compound characterized by a bromoacetyl reactive group and a 4-nitrophenyl leaving group.[1][2][3] This unique structure makes it a powerful tool in chemical biology and enzymology. The bromoacetyl moiety acts as an electrophile, readily reacting with nucleophilic residues in proteins, most notably the thiol group of cysteine.[4] The 4-nitrophenolate ion, a good leaving group, allows for the convenient spectrophotometric monitoring of the reaction progress due to its characteristic absorbance.

This guide will explore the synthesis of 4-NPBA, its mechanism of action as an enzyme inhibitor, detailed protocols for its application, and its broader implications in the field of drug discovery.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical properties of 4-NPBA is crucial for its effective use in a laboratory setting.

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 19199-82-7 | [2][3] |

| Molecular Formula | C₈H₆BrNO₄ | [2][3] |

| Molecular Weight | 260.04 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 83-85 °C | [5] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Hydrolyzes in water. | [5] |

| Storage | Store at 2-8°C, protected from moisture. | [5] |

Synthesis of this compound

The synthesis of 4-NPBA is a straightforward esterification reaction between 4-nitrophenol and bromoacetyl bromide.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials:

-

4-Nitrophenol

-

Bromoacetyl bromide

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Triethylamine (or another suitable base)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 4-nitrophenol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine to the solution to act as a base and scavenger for the HBr byproduct.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add bromoacetyl bromide dropwise from a dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture to remove the triethylammonium bromide salt.

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Mechanism of Action: Irreversible Inhibition of Cysteine Proteases

4-NPBA is a classic example of an affinity label, a type of irreversible inhibitor that covalently modifies an amino acid residue within the active site of an enzyme. Its primary targets are enzymes with a nucleophilic cysteine residue in their active site, such as cysteine proteases (e.g., papain, caspases, and cathepsins).[6][7]

The inhibition mechanism involves a two-step process:

-

Initial Binding: 4-NPBA first binds non-covalently to the active site of the enzyme.

-

Covalent Modification: The highly reactive bromoacetyl group is then attacked by the nucleophilic thiolate anion of the active site cysteine. This results in the formation of a stable thioether bond and the release of the 4-nitrophenolate ion.[8] This covalent modification permanently inactivates the enzyme.

Diagram: Mechanism of Irreversible Inhibition of a Cysteine Protease by 4-NPBA

Caption: Covalent modification of an active site cysteine by 4-NPBA.

The release of the 4-nitrophenolate ion can be monitored spectrophotometrically at approximately 400-410 nm, providing a real-time kinetic assay of the inhibition process.

Applications in Research and Drug Development

The unique properties of 4-NPBA make it a versatile tool in several areas of research and development.

Probing Enzyme Active Sites and Mechanisms

By specifically targeting and covalently modifying active site cysteines, 4-NPBA can be used to:

-

Identify Cysteine Proteases: The irreversible inhibition and release of a chromophoric leaving group make 4-NPBA a useful reagent for identifying and characterizing new cysteine proteases.

-

Determine the Presence of a Catalytic Cysteine: The stoichiometric release of 4-nitrophenolate upon incubation with an enzyme can indicate the presence of a reactive cysteine residue in the active site.

-

Study Enzyme Kinetics: The rate of 4-nitrophenolate release can be used to determine the second-order rate constant for the inactivation of the enzyme, providing insights into the reactivity of the active site cysteine.

A Tool in Early-Stage Drug Discovery

While not a drug itself, 4-NPBA and similar electrophilic probes are valuable in the early stages of drug discovery for several reasons:[9][10]

-

Target Identification and Validation: These probes can help identify and validate novel therapeutic targets by confirming the presence and accessibility of reactive cysteines in proteins of interest.[11]

-

Fragment-Based Screening: The bromoacetyl group can be considered a reactive fragment. Studying its interaction with target proteins can provide a starting point for the design of more complex and selective covalent inhibitors.

-

Assay Development: 4-NPBA can be used to develop high-throughput screening assays to identify compounds that can protect the enzyme from inactivation, indicating that they bind to the active site.

Diagram: Workflow for Utilizing 4-NPBA in Drug Discovery

Caption: Role of 4-NPBA in a drug discovery pipeline.

Experimental Protocol: Kinetic Analysis of Cysteine Protease Inhibition

This protocol describes a general method for determining the rate of inactivation of a cysteine protease, such as papain, by 4-NPBA.

Materials:

-

Purified cysteine protease (e.g., papain)

-

This compound (4-NPBA)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing 1 mM EDTA)

-

Substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for papain)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

Part A: Determination of the Second-Order Rate Constant of Inactivation

-

Prepare a stock solution of 4-NPBA in a suitable organic solvent (e.g., ethanol or DMSO).

-

Prepare a solution of the cysteine protease in the assay buffer. The concentration should be determined based on the enzyme's activity.

-

In a cuvette, mix the enzyme solution with the assay buffer.

-

Initiate the reaction by adding a small volume of the 4-NPBA stock solution to the cuvette and mix quickly.

-

Immediately monitor the increase in absorbance at 405 nm over time. This corresponds to the release of 4-nitrophenolate.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential equation.

-

Repeat the experiment with varying concentrations of 4-NPBA.

-

The second-order rate constant of inactivation (k_inact / K_i) can be determined from the slope of a plot of k_obs versus the concentration of 4-NPBA.

Part B: Confirmation of Irreversible Inhibition

-

Incubate the enzyme with a concentration of 4-NPBA known to cause significant inactivation for a specific period.

-

As a control, incubate the enzyme under the same conditions without 4-NPBA.

-

At various time points, take an aliquot of the enzyme/inhibitor mixture and dilute it significantly into the assay buffer containing the substrate (e.g., BAEE).

-

Measure the residual enzyme activity by monitoring the rate of substrate hydrolysis.

-

A time-dependent loss of enzyme activity in the sample incubated with 4-NPBA, which is not restored upon dilution, confirms irreversible inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, serious eye damage, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep in a tightly closed container in a cool, dry place. It is sensitive to moisture.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in chemical biology, enzymology, and drug discovery. Its ability to specifically and irreversibly inhibit cysteine proteases, coupled with a convenient spectrophotometric readout, allows for the detailed investigation of enzyme mechanisms and active site architecture. Furthermore, its application as an electrophilic probe provides a valuable starting point for the identification and validation of new therapeutic targets and the development of novel covalent inhibitors. By understanding its properties, synthesis, and mechanism of action, scientists can effectively leverage 4-NPBA to advance their research endeavors.

References

Sources

- 1. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. scbt.com [scbt.com]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. lookchem.com [lookchem.com]

- 6. The Papain Inhibitor (SPI) of Streptomyces mobaraensis Inhibits Bacterial Cysteine Proteases and Is an Antagonist of Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine protease - Wikipedia [en.wikipedia.org]

- 8. Inhibition of papain by S-nitrosothiols. Formation of mixed disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrophenyl bromoacetate: Structure, Properties, and Applications in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl bromoacetate (4-NPBA) is a bifunctional chemical reagent of significant interest in the fields of biochemistry, chemical biology, and drug development. Its utility stems from a unique combination of a reactive bromoacetyl group and a 4-nitrophenyl ester. This structure allows 4-NPBA to act as a potent and selective tool for the covalent modification of proteins, primarily targeting nucleophilic amino acid residues. This guide provides a comprehensive overview of 4-NPBA, detailing its chemical structure, molecular weight, and underlying principles of its reactivity. It further explores its primary application as an affinity labeling agent for probing protein structure and function, its role as an irreversible enzyme inhibitor, and provides practical insights into its synthesis and safe handling.

Core Chemical and Physical Properties

This compound is an ester of bromoacetic acid and 4-nitrophenol. The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxide a good leaving group, a feature often exploited in biochemical assays. However, in the context of its use as a protein modification agent, the primary reactive center is the carbon atom bearing the bromine.

Chemical Structure

The structural architecture of 4-NPBA is key to its function.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key quantitative data for this compound are summarized below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 4-nitrophenyl 2-bromoacetate | [N/A] |

| Synonyms | p-Nitrophenyl bromoacetate; Bromoacetic acid, p-nitrophenyl ester | [1] |

| CAS Number | 19199-82-7 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| Appearance | Solid | [N/A] |

| Purity | ≥97% (typical) | [1] |

| Solubility | Hydrolyzes in water. Soluble in organic solvents like acetonitrile. | [2][3] |

The Chemistry of Reactivity: A Tale of Two Moieties

The utility of 4-NPBA as a biochemical tool is almost entirely derived from the reactivity of its bromoacetyl group . This functional group acts as an electrophile, making it susceptible to attack by nucleophiles commonly found in biological systems.

The Bromoacetyl Group: A Cysteine-Selective Alkylating Agent

The bromoacetyl moiety is a classic example of an α-haloacetyl functionality. It is an effective alkylating agent, forming stable covalent bonds with soft nucleophiles. In the context of proteins, its reactivity is highly selective for the thiol group (-SH) of cysteine residues.[4]

The reaction proceeds via a standard SN2 mechanism, where the sulfur atom of the cysteine thiolate anion attacks the α-carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage.[5] This results in the formation of an S-carboxymethylcysteine derivative within the protein.

Key factors influencing this reaction include:

-

Nucleophilicity of the Target: The thiol group of cysteine is one of the most potent nucleophiles in proteins, especially in its deprotonated thiolate form (S⁻).

-

pH Dependence: The reaction rate is significantly influenced by pH. The pKa of the cysteine thiol group is typically around 8.3, meaning that at physiological pH (~7.4), a fraction of cysteines exist as the more reactive thiolate. Increasing the pH to a slightly alkaline range (e.g., pH 7.5-9.0) enhances the reaction rate by increasing the concentration of the thiolate anion.[6]

-

Selectivity: While the bromoacetyl group can also react with other nucleophilic residues like histidine (imidazole ring) or lysine (ε-amino group), the reaction with cysteine is kinetically favored, particularly at pH values around neutrality.[6] This selectivity is a cornerstone of its application in targeted protein modification.

Core Application: Affinity Labeling and Irreversible Inhibition

The most prominent application of 4-NPBA is in affinity labeling (also known as affinity cross-linking), a powerful technique to identify and characterize the binding sites of proteins.[7] In this context, 4-NPBA serves as a probe that can be directed to a specific location on a protein, where it then forms a covalent bond, permanently "labeling" that site.

When this labeling occurs within the active site of an enzyme, 4-NPBA functions as an irreversible inhibitor . By covalently modifying a critical residue (often a cysteine), it permanently blocks the substrate from binding or the catalytic machinery from functioning.

Mechanism of Action as an Affinity Label

The process involves designing a ligand or substrate analog that incorporates the 4-NPBA moiety. This probe first binds non-covalently to the target protein's binding site due to the affinity of the guiding ligand portion. Once localized, the proximate and highly reactive bromoacetyl group alkylates a nearby nucleophilic amino acid residue, creating a permanent covalent link.

Caption: Workflow for an affinity labeling experiment using a 4-NPBA-based probe.

Experimental Protocol: General Steps for Protein Labeling

This protocol provides a generalized framework for labeling a purified protein containing a reactive cysteine with 4-NPBA. Concentrations and incubation times are starting points and must be optimized for each specific protein.

-

Protein Preparation:

-

Prepare the target protein in a suitable buffer (e.g., phosphate or HEPES buffer) at a concentration of 1-10 µM.

-

The buffer should be free of primary amines (like Tris) and thiol-containing reagents (like DTT or β-mercaptoethanol) which would compete for reaction with 4-NPBA.

-

Set the pH of the buffer to between 7.0 and 8.5 to facilitate the reaction.

-

-

Reagent Preparation:

-

Prepare a fresh stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent such as acetonitrile or DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 100-fold molar excess of the 4-NPBA stock solution to the protein solution. The final concentration of the organic solvent should typically be kept below 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for a duration ranging from 30 minutes to several hours. The progress of the reaction can be monitored by taking time points and quenching the reaction for later analysis.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a low molecular weight thiol compound, such as DTT or β-mercaptoethanol, to a final concentration of 10-50 mM. This will consume any unreacted 4-NPBA.

-

-

Removal of Excess Reagent:

-

Remove the unreacted probe and quenching agent from the labeled protein using methods such as dialysis, gel filtration (desalting column), or precipitation.

-

-

Verification of Labeling:

-

Confirm covalent modification using techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the carboxymethyl-nitrophenyl group.

-

Further analysis by peptide mapping (LC-MS/MS) after proteolytic digestion can pinpoint the exact cysteine residue that was modified.

-

Synthesis of this compound

4-NPBA can be synthesized through a straightforward esterification reaction. One common laboratory-scale method involves the reaction of 4-nitrophenol with bromoacetic acid in the presence of a carbodiimide coupling agent.[2]

Synthesis Protocol

-

Reagents: 4-nitrophenol, bromoacetic acid, N,N'-Dicyclohexylcarbodiimide (DCC), and a suitable solvent like ethyl acetate.

-

Procedure:

-

Dissolve 4-nitrophenol and bromoacetic acid in ethyl acetate.

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add a solution of DCC in ethyl acetate to the cooled mixture with stirring.

-

Allow the reaction to stir at a low temperature for several hours (e.g., 16 hours).

-

The byproduct, dicyclohexylurea (DCU), will precipitate out as a white solid.

-

Filter the mixture to remove the DCU precipitate.

-

Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

-

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

-

Hazards: It is classified as a skin irritant and can cause serious eye damage. It may also cause respiratory irritation.

-

Precautions:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust or vapors.

-

Store in a cool, dry place, away from moisture, as it can hydrolyze.[2]

-

Conclusion

This compound is a versatile and powerful tool for the chemical biologist and drug discovery scientist. Its bromoacetyl group provides a reliable handle for the selective, covalent modification of cysteine residues, enabling the stable labeling of proteins. This reactivity forms the basis of its use in affinity labeling to map binding interactions and as an irreversible inhibitor to probe enzyme function. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective application in elucidating complex biological processes.

References

- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.

- Hermanson, G. T. (2013).

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

MDPI. (2022). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Retrieved from [Link]

- Google Patents. (n.d.). EP0590038A4 - Amino acid derivative and bromoacetyl modified peptides.

- Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.

- Google Patents. (n.d.). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Nature. (2022). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Retrieved from [Link]

-

Patsnap. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples. Retrieved from [Link]

-

Nature Communications. (2022). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Retrieved from [Link]

-

PubMed. (1982). Modification of the Cysteine Residues of Cytochrome P-450cam With 2-bromoacetamido-4-nitrophenol. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of the cysteine residues of cytochrome P-450cam with 2-bromoacetamido-4-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-Nitrophenyl Bromoacetate

Introduction: The Role and Importance of 4-Nitrophenyl Bromoacetate in Scientific Research

This compound (4-NPBA) is a bifunctional chemical reagent that has found significant utility in various scientific disciplines, particularly in the realms of biochemistry and drug development. Its structure, featuring a reactive bromoacetyl group and a 4-nitrophenyl ester, makes it a versatile tool for researchers. The bromoacetyl moiety serves as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in biomolecules, such as the thiol group of cysteine or the imidazole group of histidine. The 4-nitrophenyl ester, on the other hand, is an excellent leaving group, facilitating nucleophilic acyl substitution reactions and serving as a chromogenic reporter for enzymatic assays.

The propensity of 4-NPBA to undergo hydrolysis, releasing the intensely yellow 4-nitrophenolate anion, allows for the continuous spectrophotometric monitoring of reactions. This property is widely exploited in high-throughput screening for enzyme inhibitors and in studying the kinetics of esterase and lipase activity. Given its critical role in these applications, a thorough understanding of the solubility and stability of 4-NPBA is paramount for designing robust and reproducible experiments. This guide provides a comprehensive overview of these key physicochemical properties, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of 4-NPBA is the cornerstone of its effective application. These properties dictate its behavior in various experimental settings and are crucial for accurate data interpretation.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆BrNO₄ | [1][2] |

| Molecular Weight | 260.04 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 83-85 °C | [1] |

| logP | 2.41830 | [1] |

Solubility Profile: A Critical Parameter for Experimental Design

The solubility of 4-NPBA in various solvents is a critical consideration for preparing stock solutions and reaction mixtures. Due to its susceptibility to hydrolysis, the choice of solvent and the handling of its solutions require careful attention.

Qualitative Solubility

This compound is generally soluble in a range of common organic solvents. However, it is sparingly soluble in water and aqueous buffers, where it is also prone to hydrolysis.[1]

Quantitative Solubility Data

For the precise preparation of stock solutions, quantitative solubility data is essential. The following table summarizes the approximate solubility of 4-NPBA in several common organic solvents. It is important to note that these values can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of any contaminants.

| Solvent | Approximate Solubility (mg/mL) | Temperature (°C) | Observations |

| Methanol | Soluble | Not specified | |

| Ethanol | ~100 (for 4-nitrophenyl acetate) | Not specified | Heating may be required.[3] |

| Acetonitrile | Soluble | Not specified | |

| Tetrahydrofuran (THF) | Soluble | Not specified | |

| Chloroform | Soluble | Not specified | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | |

| Dimethylformamide (DMF) | Soluble | Not specified |

Protocol for Determining the Solubility of this compound

The following protocol outlines a reliable method for determining the solubility of 4-NPBA in a solvent of interest. This procedure, based on the isothermal shake-flask method, is a standard approach for generating accurate solubility data.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-NPBA to a known volume of the solvent in a sealed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a moderate speed.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately dilute the aliquot with a suitable solvent (in which 4-NPBA is freely soluble and stable) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of 4-NPBA.

-

-

Calculation:

-

Calculate the solubility of 4-NPBA in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Stability Profile: Understanding and Mitigating Degradation

The stability of 4-NPBA is a crucial factor that can significantly impact the accuracy and reliability of experimental results. Its ester and bromoacetyl functionalities render it susceptible to degradation under various conditions.

Key Factors Influencing Stability

-

Moisture and pH: 4-NPBA is moisture-sensitive and undergoes hydrolysis in aqueous environments.[1] The rate of hydrolysis is highly dependent on the pH of the solution. Basic conditions significantly accelerate the hydrolysis of the ester linkage, leading to the formation of 4-nitrophenolate and bromoacetic acid. The pH profile for the hydrolysis of the similar compound, 4-nitrophenyl acetate, suggests that the rate of hydrolysis increases with pH.[4]

-

Temperature: Elevated temperatures can accelerate the rate of degradation, both in solid form and in solution. For optimal stability, 4-NPBA should be stored at low temperatures (e.g., 0-6°C).[1]

-

Incompatible Materials: 4-NPBA is incompatible with strong bases and oxidizing agents.[1] Contact with these substances should be avoided to prevent rapid decomposition.

Degradation Pathways

The primary degradation pathway for 4-NPBA in aqueous media is hydrolysis. This reaction can be catalyzed by acid or, more significantly, by base.

Nucleophilic Acyl Substitution (Hydrolysis):

The ester linkage of 4-NPBA is susceptible to nucleophilic attack by water or hydroxide ions. The electron-withdrawing nitro group on the phenyl ring makes the 4-nitrophenoxy group an excellent leaving group, facilitating this reaction. The generally accepted mechanism for this reaction is a two-step addition-elimination process.

Caption: Nucleophilic Acyl Substitution Mechanism of 4-NPBA Hydrolysis.

In addition to hydrolysis, the bromoacetyl group can react with various nucleophiles, leading to other degradation or reaction products.

Protocol for a Stability-Indicating HPLC Assay

A stability-indicating HPLC method is essential for accurately quantifying the parent compound in the presence of its degradation products. The following protocol provides a starting point for developing such a method for 4-NPBA.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for pH adjustment)

-

Forced degradation samples of 4-NPBA (acid, base, oxidative, thermal, and photolytic stress)

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, for peak shaping). A typical starting gradient could be:

-

0-2 min: 30% Acetonitrile

-

2-15 min: 30% to 90% Acetonitrile

-

15-18 min: 90% Acetonitrile

-

18-20 min: 90% to 30% Acetonitrile

-

20-25 min: 30% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 274 nm (the λmax of the 4-nitrophenyl group)

-

Injection Volume: 10 µL

Procedure:

-

Method Development and Optimization:

-

Inject a solution of intact 4-NPBA to determine its retention time.

-

Inject the forced degradation samples individually to identify the retention times of the degradation products.

-

Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the 4-NPBA peak and all degradation product peaks.

-

-

Method Validation:

-

Once optimized, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

-

-

Stability Study:

-

Prepare solutions of 4-NPBA in the desired buffers or solvent systems.

-

Store the solutions under the desired stress conditions (e.g., different pH values and temperatures).

-

At specified time points, withdraw aliquots, dilute appropriately, and analyze using the validated stability-indicating HPLC method.

-

Calculate the percentage of 4-NPBA remaining at each time point to determine the degradation kinetics.

-

Caption: Workflow for a Stability-Indicating HPLC Assay of 4-NPBA.

Reactivity Profile: Harnessing the Chemical Versatility of 4-NPBA

The dual reactivity of 4-NPBA is the foundation of its utility in various applications.

Reaction with Nucleophiles

The electrophilic carbon of the bromoacetyl group is susceptible to attack by a wide range of nucleophiles. This reaction is the basis for its use as an alkylating agent.

-

Thiols: The reaction with the thiol group of cysteine residues is particularly rapid and is often used to selectively label or cross-link proteins.

-

Amines: Primary and secondary amines can also react with the bromoacetyl group, although the reaction is generally slower than with thiols.

-

Other Nucleophiles: Other nucleophilic groups, such as the imidazole ring of histidine, can also be modified by 4-NPBA.

The 4-nitrophenyl ester is also a reactive center, readily undergoing nucleophilic acyl substitution with various nucleophiles, including water, alcohols, and amines. This reaction is the basis for its use as a chromogenic substrate in enzyme assays.

Safe Handling and Storage

Due to its hazardous nature, proper handling and storage of 4-NPBA are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling 4-NPBA.[1]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1]

-

Storage: Store 4-NPBA in a tightly sealed container in a cool, dry, and dark place.[1] It is recommended to store it under an inert atmosphere to protect it from moisture.

-

Disposal: Dispose of 4-NPBA and its waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile tool for researchers in biochemistry and drug discovery. Its utility, however, is intrinsically linked to a thorough understanding of its solubility and stability. By carefully considering the factors that influence these properties and by employing robust experimental protocols, researchers can ensure the accuracy, reproducibility, and success of their investigations. This guide has provided a comprehensive overview of the key physicochemical characteristics of 4-NPBA, along with practical guidance for its effective use in the laboratory.

References

- SynQuest Laboratories, Inc.

- Thermo Fisher Scientific.

-

LookChem. This compound. Available from: [Link]

-

SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available from: [Link]

-

PubChem. 4-Nitrophenyl acetate. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Available from: [Link]

-

Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available from: [Link]

-

(PDF) Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. Available from: [Link]

-

Studies in Stability Indicating Chromatographic Method Development and Validation. Journal of Chemical Health Risks. Available from: [Link]

-

PubMed. Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. Available from: [Link]

-

Kinetics of P-Nitrophenyl Acetate Hydrolysis. Available from: [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Available from: [Link]

-

Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. ResearchGate. Available from: [Link]

-

Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. Available from: [Link]

-

MP Biomedicals. P-NITROPHENYL ACETATE--N/H. Available from: [Link]

-

NIST WebBook. p-Nitrophenyl bromoacetate. Available from: [Link]

-

gsrs. This compound. Available from: [Link]

-

PubChem. (4-Nitrophenyl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

gsrs. This compound. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl bromoacetate

Introduction

In the landscape of chemical biology and drug discovery, the precise interrogation of protein function is paramount. Among the chemical tools developed for this purpose, affinity labeling reagents play a crucial role in identifying and characterizing the active sites of enzymes and other functional proteins. 4-Nitrophenyl bromoacetate (4-NPBA) is a haloacetylating reagent that has proven to be a valuable probe for protein modification and enzyme inhibition.[1] Its bifunctional nature, possessing both a reactive bromoacetyl moiety and a spectrophotometrically traceable 4-nitrophenyl group, allows for the covalent modification of nucleophilic amino acid residues, often leading to irreversible inactivation of the target protein. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of this compound for researchers, scientists, and drug development professionals.

Chemical Properties and Reactivity of this compound

This compound (CAS 19199-82-7) is an ester of bromoacetic acid and 4-nitrophenol.[2][3] Its chemical structure is central to its utility as a protein modification reagent.

| Property | Value |

| Molecular Formula | C₈H₆BrNO₄[4] |

| Molecular Weight | 260.04 g/mol [4] |

| Appearance | Crystalline solid |

| Key Functional Groups | Bromoacetyl group, 4-Nitrophenyl ester |

The reactivity of 4-NPBA is dictated by two key features:

-

The Bromoacetyl Group: The carbon atom attached to the bromine is highly electrophilic. This is due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom, which is a good leaving group. This electrophilic center is susceptible to attack by nucleophiles.

-

The 4-Nitrophenyl Ester: The 4-nitrophenyl group is an excellent leaving group, particularly after the ester is cleaved. The release of the 4-nitrophenolate ion, which is yellow, can be monitored spectrophotometrically at around 405 nm, providing a convenient method for tracking the progress of the reaction.[5]

Core Mechanism of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action of this compound is the covalent modification of nucleophilic amino acid side chains within proteins through a nucleophilic substitution reaction.[6] The general mechanism proceeds as follows:

-

Nucleophilic Attack: A nucleophilic amino acid residue in the protein attacks the electrophilic methylene carbon of the bromoacetyl group of 4-NPBA.

-

Displacement of Bromide: This attack leads to the formation of a covalent bond between the amino acid and the acetyl group, with the concurrent displacement of the bromide ion.

-

Formation of a Stable Adduct: The result is a stable thioether, ether, or ester linkage, depending on the attacking nucleophile.

The following diagram illustrates the general mechanism of protein modification by this compound.

Caption: General mechanism of protein modification by 4-NPBA.

Specificity for Amino Acid Residues

While several amino acid residues possess nucleophilic side chains, the reactivity of 4-NPBA is most pronounced with the thiol group of cysteine due to its high nucleophilicity, especially in its thiolate (S⁻) form.[7][8] However, under specific pH conditions and with prolonged incubation times, other residues can also be modified.

-

Cysteine: The sulfhydryl group of cysteine is a primary target for haloacetylating reagents.[6] The reaction with cysteine results in the formation of a stable S-carboxymethylcysteine derivative. This modification is often responsible for the irreversible inhibition of enzymes where a cysteine residue is present in the active site.[9]

Caption: Alkylation of a cysteine residue by 4-NPBA.

-

Histidine: The imidazole ring of histidine can be alkylated by 4-NPBA, typically at the N-3 position.

-

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium salt.[10][11]

-

Aspartic and Glutamic Acids: The carboxylate groups of aspartate and glutamate can be esterified by 4-NPBA, though this reaction is generally less favorable than the alkylation of more potent nucleophiles like cysteine.[10][11]

The specificity of the modification can be influenced by several factors, including the pH of the reaction buffer (which affects the protonation state and nucleophilicity of the amino acid side chains), the local environment of the residue within the protein structure, and the concentration of the reagent.

Applications in Research and Drug Development

The ability of this compound to covalently modify specific amino acid residues makes it a versatile tool in several areas of biochemical and pharmaceutical research.

Active Site Mapping and Enzyme Inhibition

4-NPBA is frequently employed as an active-site-directed irreversible inhibitor. If a nucleophilic residue is crucial for the catalytic activity of an enzyme, its covalent modification by 4-NPBA will lead to a loss of function. By identifying the modified residue, researchers can gain insights into the structure and mechanism of the enzyme's active site.[9]

Affinity Labeling in Proteomics

In chemical proteomics, derivatives of 4-NPBA can be used as affinity-based probes to identify the protein targets of small molecules.[12] A molecule of interest can be functionalized with a bromoacetyl group, allowing it to covalently bind to its target protein(s) in a complex biological sample. Subsequent proteomic analysis can then identify the labeled proteins.

Experimental Protocols

The following provides a generalized workflow for using this compound to study enzyme inhibition. Specific concentrations, incubation times, and buffer conditions should be optimized for the particular protein under investigation.

Workflow for Enzyme Inhibition Assay

Caption: Workflow for an enzyme inhibition assay using 4-NPBA.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).

-

Prepare a solution of the target enzyme in a suitable buffer (e.g., phosphate or Tris buffer) at a pH that maintains enzyme stability and activity.

-

-

Inhibition Reaction:

-

Set up a series of reactions containing the enzyme at a fixed concentration and varying concentrations of 4-NPBA.

-

Include a control reaction with the enzyme and buffer alone.

-

Incubate the reactions at a constant temperature for a defined period to allow for the modification to occur.

-

-

Measurement of Residual Activity:

-

Following incubation, add the enzyme's substrate to each reaction mixture.

-

Monitor the rate of product formation using a suitable assay (e.g., spectrophotometry or fluorometry).

-

Calculate the percentage of remaining enzyme activity for each concentration of 4-NPBA relative to the control.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the 4-NPBA concentration.

-

Determine the IC₅₀ value, which is the concentration of 4-NPBA required to inhibit 50% of the enzyme's activity.

-

Monitoring the Reaction

The release of 4-nitrophenolate during the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. This can provide real-time kinetic data on the modification process. It is important to note that the hydrolysis of the 4-nitrophenyl ester can also occur spontaneously in aqueous solutions, so a control reaction without the protein should be included to account for this background hydrolysis.

Conclusion

This compound is a powerful and versatile chemical tool for the study of protein structure and function. Its mechanism of action, centered on the irreversible covalent modification of nucleophilic amino acid residues, allows for the targeted inactivation of enzymes and the labeling of proteins for identification. A thorough understanding of its chemical properties, reactivity, and the factors influencing its specificity is essential for its effective application in research and drug development. By providing a means to probe the functional sites of proteins, 4-NPBA continues to be an invaluable reagent in the quest to unravel the complexities of biological systems.

References

-

Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. The International Journal of Biochemistry, 12(4), 345-352. [Link]

-

Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. PubMed, 12(4), 345-352. [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Eakin, R. T., Morgan, P., & Wagner, K. S. (1982). Modification of the Cysteine Residues of Cytochrome P-450cam With 2-bromoacetamido-4-nitrophenol. Biochemical and Biophysical Research Communications, 107(3), 1075-1081. [Link]

-

Murray, C. J., & Peterson, J. A. (1982). Active site studies of cytochrome P=450CAM. I. Specific cysteine labeling with the affinity reagent isobornyl bromoacetate as a model for substrate binding. The Journal of Biological Chemistry, 257(21), 12517-12525. [Link]

-

Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

-

UCL Discovery. (n.d.). Novel approaches for cysteine bioconjugation. Retrieved from [Link]

-

Taylor & Francis Online. (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. CAS 19199-82-7 | 4654-9-99 | MDL MFCD00051840 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active site studies of cytochrome P=450CAM. I. Specific cysteine labeling with the affinity reagent isobornyl bromoacetate as a model for substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Introduction: The Strategic Advantage of 4-Nitrophenyl bromoacetate

An In-depth Technical Guide to 4-Nitrophenyl bromoacetate as a Versatile Alkylating Agent

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the effective utilization of this compound (4-NPBA) as a potent alkylating agent. Moving beyond simple procedural outlines, this document delves into the mechanistic underpinnings, strategic applications, and practical considerations necessary for leveraging this reagent's full potential in synthesis and chemical biology.

Alkylating agents are foundational tools in modern chemistry, enabling the covalent modification of molecules by adding an alkyl group.[1][2] This capability is crucial for synthesizing new chemical entities, modifying biomolecules, and developing novel therapeutics.[3] Among the diverse array of alkylating agents, this compound (also known as p-Nitrophenyl bromoacetate) stands out due to its unique combination of reactivity and utility.

The power of 4-NPBA lies in its elegant molecular architecture. It comprises two key functional components:

-

The Bromoacetyl Moiety: This is the electrophilic "warhead" of the molecule, primed for reaction with a wide range of nucleophiles.

-

The 4-Nitrophenyl Ester: This group serves as an excellent leaving group. The electron-withdrawing nature of the nitro group stabilizes the resulting 4-nitrophenolate anion, significantly facilitating the alkylation reaction.[4][5] Furthermore, the release of the yellow-colored 4-nitrophenolate ion under basic conditions provides a convenient method for spectroscopically monitoring reaction progress.[4][6]

This guide will explore the synthesis, mechanism, and diverse applications of 4-NPBA, providing the detailed, field-proven insights required for its successful implementation in a laboratory setting.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use. 4-NPBA is a solid at room temperature with specific handling requirements due to its reactivity and hazard profile.

| Property | Value | Reference(s) |

| CAS Number | 19199-82-7 | [7][8][9] |

| Molecular Formula | C₈H₆BrNO₄ | [7][8][10] |

| Molecular Weight | 260.04 g/mol | [8][10] |

| Appearance | Off-white to yellow crystalline solid | [11] |

| Melting Point | 83-85 °C | [11] |

| Solubility | Soluble in ethanol, acetone, and other organic solvents. Hydrolyzes in water. | [6][12] |

| Stability | Moisture sensitive. Decomposes in the presence of strong bases and oxidizing agents.[7][13] |

Safety and Handling Protocol

4-NPBA is classified as a hazardous substance and must be handled with appropriate precautions.

| Hazard Classification | GHS Statements & Precautions | Reference(s) |

| Skin Irritation | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |

| Eye Damage | H318/H319: Causes serious eye damage/irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture, bases, and strong oxidizing agents.[7] Refrigeration is recommended for long-term stability.

Synthesis of this compound

The most common and efficient synthesis of 4-NPBA involves the esterification of 4-nitrophenol with bromoacetyl bromide.[11] The reaction is typically performed in an inert solvent in the presence of a base to neutralize the HBr byproduct.

This efficient mechanism allows 4-NPBA to react readily with a variety of soft and hard nucleophiles, including amines, thiols, carboxylates, and phenoxides.

Core Applications in Research and Development

The robust reactivity of 4-NPBA makes it a versatile tool for various synthetic transformations.

A. O-Alkylation of Phenols and Alcohols

The formation of ether linkages is a cornerstone of organic synthesis. 4-NPBA provides an effective method for the O-alkylation of phenols and, to a lesser extent, alcohols, to introduce a carboxymethyl group. [14][15][16] Experimental Protocol: O-Alkylation of 4-Methoxyphenol

-

Reagents: To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Expertise Insight: K₂CO₃ is a sufficiently strong base to deprotonate the phenol, forming the reactive phenoxide nucleophile, while being mild enough to avoid significant hydrolysis of the 4-NPBA reagent. Acetone is an ideal polar aprotic solvent for this SN2 reaction.

-

-

Addition: Add this compound (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, filter off the K₂CO₃ and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove the 4-nitrophenol byproduct) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography on silica gel.

B. N-Alkylation of Amines

4-NPBA is highly effective for the mono-alkylation of primary and secondary amines. This reaction is fundamental in drug development for modifying lead compounds to improve their pharmacological properties.

C. Application in Protecting Group Chemistry

The bromoacetyl group can serve as a protecting group for alcohols and amines. 4-NPBA is an efficient reagent for this purpose. The resulting ester or amide is stable under various conditions but can be cleaved when necessary. The 4-nitrophenyl moiety also makes it a useful reagent in the synthesis of base-labile protecting groups for carbonates and carbamates. [4]

D. Probe for Chemical Biology

As a haloacetamide, 4-NPBA belongs to a class of compounds frequently used as covalent inhibitors or activity-based probes for enzymes, particularly those with a reactive cysteine or histidine in their active site. [8]Its defined reactivity allows for the targeted modification of proteins to study their function.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its high electrophilicity, driven by the exceptional 4-nitrophenolate leaving group, provides a reliable and efficient means for alkylating a broad range of nucleophiles under relatively mild conditions. By understanding its underlying mechanism, handling requirements, and versatile applications, researchers in organic synthesis, medicinal chemistry, and drug development can confidently employ 4-NPBA to accelerate their discovery programs.

References

- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]

-

Papanna, R. et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Publications. [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from SIELC Technologies. [Link]

-

Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. ResearchGate. [Link]

- Google Patents. (n.d.). US2678951A - Alkylation of phenols.

- Google Patents. (n.d.). US2477091A - Alkylation of phenols.

-

Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. [Link]

-

PubChemLite. (n.d.). This compound (C8H6BrNO4). Retrieved from PubChemLite. [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from GSRS. [Link]